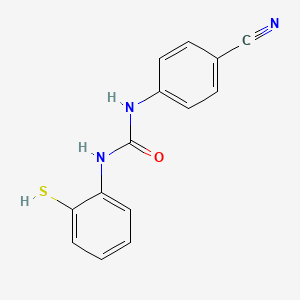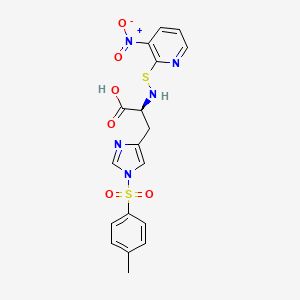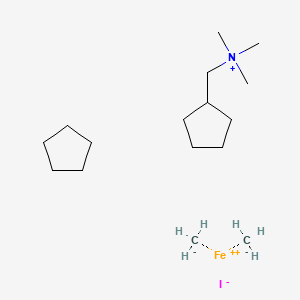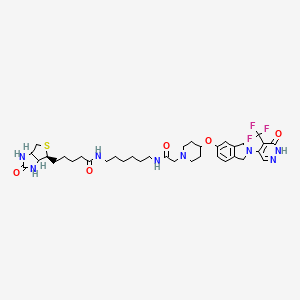
Leptosin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leptosin D is a thiodiketopiperazine alkaloid derived from mushrooms. It is known for its potent biological activities, including cytotoxicity against certain cancer cell lines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leptosin D involves multiple steps, including the use of photoredox catalytic processes. One of the key steps in its synthesis is the formation of a C-C bond through a visible-light-mediated radical coupling reaction . The starting materials and specific reaction conditions can vary, but the overall process requires careful control of reaction parameters to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry and photoredox catalysis may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Leptosin D undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Leptosin D has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of photoredox catalysis and radical coupling reactions.
Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research.
Industry: While industrial applications are limited, the compound’s unique properties may lead to future uses in various industrial processes.
Wirkmechanismus
Leptosin D exerts its effects through multiple mechanisms. It inhibits tyrosinase activity, demonstrating an inhibition concentration (IC50) value of 28.4 μM . The molecular targets and pathways involved in its action include interactions with enzymes and cellular components that are critical for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptosin D is structurally related to other thiodiketopiperazine alkaloids, such as gliocladin C and bionectin A . These compounds share similar core structures but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its specific cytotoxicity profile and the unique synthetic challenges it presents. Its potent activity against certain cancer cell lines and the complexity of its synthesis make it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure, unique chemical reactions, and potent biological activities make it a subject of ongoing research and interest. As advancements in synthetic chemistry continue, the full potential of this compound may be realized in both research and industrial applications.
Eigenschaften
Molekularformel |
C25H24N4O3S2 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C25H24N4O3S2/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,34-33-24)21(31)28(24)3/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
GXXLXFUKTNCGPR-MAOFURFTSA-N |
Isomerische SMILES |
CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
Kanonische SMILES |
CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)



![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
